molecular formula C17H9F4NO2 B13078618 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid CAS No. 897561-78-3

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

Cat. No.: B13078618
CAS No.: 897561-78-3
M. Wt: 335.25 g/mol
InChI Key: SISVFTSCVOHXCS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a polyfluorinated quinoline derivative characterized by a carboxylic acid group at the 4-position, a fluorine atom at the 6-position, and a 3-(trifluoromethyl)phenyl substituent at the 2-position of the quinoline scaffold. Its systematic IUPAC name, 6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid , reflects this substitution pattern. The compound is registered under CAS No. 897561-78-3 and has a molecular formula of C₁₇H₉F₄NO₂ , with a molecular weight of 335.25 g/mol .

Synonyms for this compound include:

  • 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylicacid
  • 6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid
  • DTXSID10402415.

The SMILES notation C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O provides a standardized representation of its structure, highlighting the quinoline core, fluorine atoms, trifluoromethyl group, and carboxylic acid moiety.

Structural Features and Isomeric Considerations

The quinoline backbone of this compound consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key structural elements include:

  • Fluorine at C6 : Introduces electronegativity and influences electronic distribution across the aromatic system.
  • Trifluoromethylphenyl group at C2 : The meta-substituted trifluoromethyl group on the phenyl ring enhances lipophilicity and steric bulk.
  • Carboxylic acid at C4 : Provides a polar functional group capable of hydrogen bonding and salt formation.

Isomeric possibilities arise from variations in substituent positions. For example:

  • Positional isomerism : Moving the fluorine atom to C5 or C7 would yield distinct isomers.
  • Regioisomerism : Alternative substitution patterns on the phenyl ring (e.g., para- instead of meta-trifluoromethyl) would alter spatial and electronic properties.

The planar quinoline system allows for π-π stacking interactions, while the trifluoromethyl group’s strong electron-withdrawing nature modulates reactivity at adjacent positions.

Historical Context in Heterocyclic Chemistry

Quinoline derivatives have been extensively studied since the 19th century, with early work focusing on natural alkaloids like quinine. The introduction of fluorine and trifluoromethyl groups into quinoline frameworks gained prominence in the late 20th century, driven by their utility in pharmaceuticals and agrochemicals.

The synthesis of this compound builds upon modern electrophilic cyclization strategies. For instance, N-(2-alkynyl)anilines can undergo 6-endo-dig cyclization with electrophiles like iodine or selenium reagents to construct the quinoline core. This method, demonstrated by Zhang et al., enables precise control over substituent placement while tolerating functional groups such as halogens and trifluoromethyl groups.

A notable advancement involves the use of 2-trifluoromethyl aniline as a starting material. Cyclization followed by hydrazination and functionalization steps has allowed the preparation of diverse quinoline derivatives, including the title compound. These synthetic routes highlight the compound’s role as a versatile intermediate for further chemical modifications.

The integration of fluorine atoms into quinoline systems, as seen here, aligns with broader trends in medicinal chemistry. Fluorination often enhances metabolic stability and bioavailability, making such compounds valuable targets for drug discovery.

Properties

CAS No.

897561-78-3

Molecular Formula

C17H9F4NO2

Molecular Weight

335.25 g/mol

IUPAC Name

6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24)

InChI Key

SISVFTSCVOHXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Key Features Biological Activity/Application Reference
Target Compound 6-F, 2-(3-CF3Ph), 4-COOH High hydrophobicity (CF3 group); potential for enzyme inhibition. Not explicitly reported
NSC 368390 (DuP-785) 6-F, 2-(2'-F-biphenyl-4-yl), 3-Me, 4-COONa Water-soluble sodium salt; potent antitumor activity (90% inhibition in colon carcinomas). Phase 1 anticancer agent
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid 6-OMe, 2-(4-FPh), 4-COOH Methoxy group reduces electron-withdrawing effects; low synthesis yield (13%). P-glycoprotein inhibition
2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid (3d) 6-OCF3, 2-Ph, 4-COOH Trifluoromethoxy group enhances lipophilicity; high yield (84%). Not explicitly reported
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid 6-F, 4-CF3, 2-COOH Trifluoromethyl at position 4; distinct electronic profile. Unknown

Physicochemical Properties

Property Target Compound NSC 368390 2-(4-FPh)-6-OMe Analog (4b) 2-Ph-6-OCF3 Analog (3d)
Melting Point Not reported Not reported 226–228°C 197–198°C
Solubility Likely low (lipophilic) High (sodium salt) Low Moderate
Synthetic Yield Not reported Not reported 13% 84%

Key Research Findings

  • Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound may offer superior binding to hydrophobic enzyme pockets compared to biphenyl (NSC 368390) or trifluoromethoxy (3d) analogs .
  • Fluorine vs. Methoxy : Fluorine at position 6 (target compound, NSC 368390) enhances electronic effects critical for activity, whereas methoxy (4b) reduces potency .

Biological Activity

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, with the CAS number 897561-78-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H9F4NO2C_{17}H_9F_4NO_2, with a molecular weight of approximately 335.25 g/mol. The presence of the trifluoromethyl group and the fluorine atom in its structure is significant for its biological activity, influencing both solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro tests demonstrated that this compound exhibited notable antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin. The results indicated that structural modifications in quinoline derivatives significantly enhanced their antibacterial efficacy .

Antibacterial Activity Data Table

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
AmpicillinStaphylococcus aureus20
GentamicinEscherichia coli18

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that the compound inhibited cell proliferation significantly, demonstrating an IC50 value comparable to that of established chemotherapeutics such as cisplatin. Mechanistic studies suggested that the compound induces apoptosis through oxidative stress pathways, increasing reactive oxygen species (ROS) levels and modulating antioxidant enzyme activities .

Anticancer Activity Data Table

Cell LineIC50 Value (µM)Mechanism of Action
MCF-725Induction of apoptosis via ROS
HeLa30Cell cycle arrest
A54928Modulation of antioxidant enzymes

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among them, the derivative containing the trifluoromethyl group exhibited superior activity against MRSA compared to other tested compounds .
  • Anticancer Evaluation : In a comprehensive screening involving over 200 derivatives, compounds similar to this compound showed promising results against L1210 leukemia and B16 melanoma models. The studies highlighted the potential for these compounds in targeted cancer therapies .
  • Mechanistic Insights : Research indicated that quinoline derivatives could enhance superoxide dismutase activity while decreasing glutathione levels in cancer cells, leading to increased oxidative stress and subsequent cell death .

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